molecular formula C12H19ClN4 B1488873 4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine CAS No. 1484652-28-9

4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine

Cat. No.: B1488873
CAS No.: 1484652-28-9
M. Wt: 254.76 g/mol
InChI Key: UXXNQDLWQVTRMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine” is a chemical compound with the molecular formula C12H19ClN4. It is a derivative of pyrimidine, a heterocyclic aromatic compound that occurs widely in nature .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . In one method, piperazine was added to a solution of a precursor compound and potassium carbonate in CHCl3 at room temperature . This process is highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The molecular structure of “this compound” can be characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 254.76 g/mol.

Scientific Research Applications

Amplifiers of Phleomycin

  • 4-Chloro-6-methyl-2-(thien-2'-yl)pyrimidine, a related compound, has been studied as an amplifier of phleomycin. This research provides insights into its potential use in enhancing the effectiveness of phleomycin, a chemotherapy agent (Brown, Cowden, & Strekowski, 1982).

Anticancer and Anti-5-lipoxygenase Agents

  • Novel pyrazolopyrimidines derivatives, which are structurally related to 4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These findings highlight the potential therapeutic applications of these compounds in cancer treatment (Rahmouni et al., 2016).

Regioselective Synthesis

  • The study of regioselective synthesis using organolithium reagents with pyrimidines shows the potential for precise molecular modifications, which is crucial for developing targeted therapeutic agents (Abdou, 2006).

Histamine H4 Receptor Ligands

  • Research on 2-aminopyrimidine-containing histamine H4 receptor ligands, similar in structure to this compound, suggests their potential application in treating inflammation and pain, demonstrating the wide-ranging therapeutic implications of pyrimidine derivatives (Altenbach et al., 2008).

Biological Activities of Heterocyclic Systems

  • The synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives emphasizes the broad spectrum of biological activities associated with pyrimidine nucleus, such as antimicrobial, antiviral, and anticancer properties, highlighting the diverse applications of these compounds in pharmaceutical research (Bassyouni & Fathalla, 2013).

Antiviral Activity

  • The synthesis and evaluation of 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines, related to this compound, revealed their antiviral and antiproliferative activities, suggesting potential use in antiviral therapies (Pudlo et al., 1990).

Nonlinear Optical Exploration

  • The study of thiopyrimidine derivatives, including those with a pyrimidine ring, in nonlinear optics (NLO) fields, underscores the potential of these compounds in optoelectronic applications, thereby extending their use beyond pharmaceuticals (Hussain et al., 2020).

Future Directions

The future directions of research on pyrimidine derivatives like “4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine” could involve the development of molecules of biological and pharmaceutical interest . They can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Biochemical Analysis

Biochemical Properties

4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme that plays a pivotal role in cell cycle regulation . The interaction between this compound and CDK2 involves binding to the active site of the enzyme, thereby inhibiting its activity and preventing the phosphorylation of target proteins necessary for cell cycle progression .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting CDK2 activity . Additionally, it affects the expression of genes involved in cell proliferation and survival, leading to reduced tumor growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . Furthermore, the compound may also interact with other biomolecules, such as DNA and RNA, affecting their stability and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall efficacy and safety .

Properties

IUPAC Name

4-chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN4/c1-3-4-16-5-7-17(8-6-16)12-9-11(13)14-10(2)15-12/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXNQDLWQVTRMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C2=CC(=NC(=N2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine
Reactant of Route 4
Reactant of Route 4
4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine
Reactant of Route 6
Reactant of Route 6
4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.